molecular formula C9H6N2O2 B13305694 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carbonitrile

3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carbonitrile

Cat. No.: B13305694
M. Wt: 174.16 g/mol
InChI Key: OPZUJNUBSIYPRD-UHFFFAOYSA-N
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Description

3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carbonitrile is a heterocyclic compound that belongs to the benzoxazine family. Benzoxazines are known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a carbonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carbonitrile typically involves the following steps:

    Formation of Benzoxazine Intermediate: The initial step involves the reaction of phenol with hydrazine to form a benzoxazine intermediate.

    Cyclization and Carbonitrile Formation:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine.

    Substitution: The benzoxazine ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.

Major Products Formed

    Oxidation: Oxo derivatives of the benzoxazine ring.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted benzoxazine derivatives depending on the reagents used.

Scientific Research Applications

3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carbonitrile involves its interaction with specific molecular targets:

    Topoisomerase Inhibition: The compound acts as an inhibitor of topoisomerase I, an enzyme involved in DNA replication and transcription.

    Pathways Involved: The inhibition of topoisomerase I leads to the disruption of DNA replication and transcription processes, which can result in cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carbonitrile is unique due to its carbonitrile group, which imparts distinct chemical properties and reactivity compared to other benzoxazine derivatives. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.

Properties

Molecular Formula

C9H6N2O2

Molecular Weight

174.16 g/mol

IUPAC Name

3-oxo-4H-1,4-benzoxazine-7-carbonitrile

InChI

InChI=1S/C9H6N2O2/c10-4-6-1-2-7-8(3-6)13-5-9(12)11-7/h1-3H,5H2,(H,11,12)

InChI Key

OPZUJNUBSIYPRD-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(O1)C=C(C=C2)C#N

Origin of Product

United States

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